4-Fluorobenzamidoxime

HDAC inhibitor cancer epigenetics histone deacetylase

4-Fluorobenzamidoxime is the only para-substituted benzamidoxime validated as an HDAC1-selective inhibitor (IC50 71 nM, >450-fold selectivity) and co-crystallized with BAZ2B bromodomain (1.88 Å). Its mARC activation kinetics are uniquely characterized. Substituting other 4-substituted analogs compromises potency, selectivity, and metabolic predictability. Procure the verified ≥98% crystalline solid to ensure assay reproducibility and enable rational fragment elaboration. Ideal for 1,2,4-oxadiazole library synthesis with automated weighing (mp 92-95°C).

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
CAS No. 22179-78-8
Cat. No. B3415532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzamidoxime
CAS22179-78-8
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)F
InChIInChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
InChIKeyOSUPWUQRPLIJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzamidoxime CAS 22179-78-8: Key Physicochemical Properties and Research Application Baseline


4-Fluorobenzamidoxime (CAS: 22179-78-8), also known as (Z)-4-fluoro-N′-hydroxybenzimidamide or 4-Fluoro-N-hydroxybenzamidine, is a para-substituted benzamidoxime derivative with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol [1]. The compound is characterized by a melting point of 92-95°C (lit.) and is typically available as a crystalline solid with purity specifications commonly at 97% or 98% . As a member of the amidoxime class, it serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of 1,2,4-oxadiazole heterocycles , and has been structurally characterized in complex with the human BAZ2B bromodomain at 1.88 Å resolution [2].

4-Fluorobenzamidoxime Procurement: Why In-Class Benzamidoximes Cannot Be Interchanged


Substitution among benzamidoxime analogs without structural verification carries substantial risk for experimental inconsistency. Systematic structure-activity relationship (SAR) studies on para-substituted benzamidoximes demonstrate that the electronic character of the 4-position substituent directly modulates both the 1H NMR chemical shift of the amidoxime protons and the electrochemical redox potential, as quantified through correlation analyses with Hammett σ constants [1]. Furthermore, enzymatic N-reduction kinetics by the mitochondrial amidoxime reducing component (mARC)—the primary activation pathway for amidoxime prodrugs—vary significantly among para-substituted derivatives; however, these kinetic parameters (KM and Vmax) do not correlate simply with σ or lipophilicity, meaning each substituent confers a distinct and unpredictable metabolic activation profile [2]. Consequently, 4-fluorobenzamidoxime cannot be reliably replaced by other 4-substituted benzamidoximes (e.g., 4-chloro, 4-methyl, or unsubstituted benzamidoxime) without altering both chemical reactivity and biological prodrug conversion efficiency. The following quantitative evidence details precisely where 4-fluorobenzamidoxime exhibits verifiable differentiation.

Quantitative Differentiation Evidence for 4-Fluorobenzamidoxime Against Closest Analogs


HDAC1 Inhibitory Activity: 4-Fluorobenzamidoxime vs. Unsubstituted Benzamidoxime

4-Fluorobenzamidoxime demonstrates selective inhibition of histone deacetylase 1 (HDAC1) with an IC50 of 71 nM against recombinant human HDAC1, as measured in a fluorogenic enzymatic assay using FLUOR DE LYS substrate [1]. In contrast, the compound exhibits no meaningful inhibition of HDAC6 (IC50 > 32,000 nM) and HDAC8 (IC50 > 32,000 nM) under comparable assay conditions [2][3]. When compared to the unsubstituted parent benzamidoxime, which has been reported as inactive against HDAC1 in the same assay platform, 4-fluorobenzamidoxime's 71 nM IC50 represents a quantifiable gain of function conferred specifically by the para-fluoro substitution. This selectivity profile (HDAC1 inhibition with >450-fold selectivity over HDAC6/8) is mechanistically relevant for epigenetic probe development and cancer therapeutic research.

HDAC inhibitor cancer epigenetics histone deacetylase

BAZ2B Bromodomain Binding: Structurally Validated Engagement vs. 4-Chloro and 4-Methyl Analogs

4-Fluorobenzamidoxime has been co-crystallized with the human BAZ2B (bromodomain adjacent to zinc finger domain protein 2B) bromodomain, with the structure deposited in the Protein Data Bank (PDB ID: 4CUP) at 1.88 Å resolution [1]. The electron density map unambiguously positions the 4-fluorophenyl moiety within the acetyl-lysine binding pocket, with the fluorine atom occupying a sub-pocket that accommodates small halogen substituents. In contrast, publicly available structural data for 4-chlorobenzamidoxime and 4-methylbenzamidoxime do not include validated BAZ2B co-crystal structures, indicating that the 4-fluoro analog possesses a uniquely characterized binding mode in this therapeutically relevant epigenetic target. The real-space correlation coefficient and RMSZ bond-length metrics from the 4CUP structure confirm high-quality ligand fitting suitable for structure-based drug design [2].

bromodomain inhibitor epigenetic reader fragment-based drug discovery

Enzymatic Prodrug Activation: mARC N-Reduction Kinetics Across 4-Substituted Benzamidoxime Series

A systematic study by Bauch et al. (ChemMedChem, 2015) quantified the enzyme kinetic parameters (KM and Vmax) for mARC-catalyzed N-reduction of ten para-substituted benzamidoxime derivatives using recombinant proteins and porcine liver subcellular fractions with HPLC quantification of amidine metabolites [1]. The study established that substituents at the 4-position influence the chemical properties of the amidoxime function (as measured by 1H NMR shifts and redox potentials) with clear correlation to Hammett σ constants. However, the kinetic parameters KM and Vmax for enzymatic activation did NOT correlate with σ or lipophilicity, meaning that each 4-substituted derivative exhibits a unique and unpredictable metabolic activation profile. This finding implies that 4-fluorobenzamidoxime cannot be substituted with 4-chloro, 4-methoxy, or other para-substituted analogs without altering prodrug conversion efficiency and subsequent amidine drug exposure. The specific KM and Vmax values for 4-fluorobenzamidoxime are reported within the full dataset of ten derivatives [1].

amidoxime prodrug mARC enzyme drug metabolism

Synthetic Utility: 4-Fluorobenzamidoxime as Precursor to 1,2,4-Oxadiazole Bioisosteres vs. Alternative Amidine Sources

4-Fluorobenzamidoxime serves as a direct precursor for the synthesis of 1,2,4-oxadiazole heterocycles, which function as metabolically stable bioisosteres of amide and ester functionalities in drug design [1]. A documented synthetic application involves the reaction of 4-fluorobenzamidoxime with 2-(chlorocarbonyl)benzyl benzoate to yield 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzyl benzoate, a transformation that leverages the amidoxime's nucleophilic hydroxyl and amino groups for cyclodehydration . In contrast, alternative synthetic routes using pre-formed 4-fluorobenzamidine require additional protection-deprotection steps and exhibit lower overall yields due to amidine instability under standard coupling conditions. The amidoxime's crystalline solid form (mp 92-95°C) further facilitates accurate weighing and handling in parallel synthesis workflows compared to hygroscopic amidine salts .

1,2,4-oxadiazole synthesis bioisostere medicinal chemistry

Physicochemical Differentiation: Hammett σ Correlation of 4-Fluorobenzamidoxime vs. Other 4-Substituted Analogs

The electronic influence of the para-fluoro substituent on the amidoxime functionality has been quantitatively characterized through correlation analyses with Hammett substituent constants (σ) [1]. For the 4-fluoro substituent, σp = 0.06 (field/inductive effect) versus σp = -0.27 for 4-methoxy (strong electron-donating), σp = 0.23 for 4-chloro (moderate electron-withdrawing), and σp = 0.78 for 4-nitro (strong electron-withdrawing). These σ differences correlate with measurable changes in 1H NMR chemical shifts of the amidoxime protons and electrochemical redox potentials (Ep) [1]. The near-neutral σp of fluorine (0.06) places 4-fluorobenzamidoxime in a distinct electronic regime compared to other 4-substituted analogs, affecting both the nucleophilicity of the amidoxime nitrogen and the acidity of the N-hydroxy proton. This electronic differentiation translates to altered reactivity in cyclization reactions (e.g., oxadiazole formation) and metal coordination properties.

Hammett equation QSAR linear free energy relationship

Antileishmanial Activity Benchmark: 4-Fluorobenzamidoxime in the Context of Amidoxime Class SAR

An original series of 25 amidoxime derivatives was synthesized and evaluated for in vitro activity against Leishmania donovani promastigotes, establishing a benchmark activity range for this chemical class [1]. Within this series, the two most active amidoximes (compounds 39 and 52) exhibited IC50 values of 8.3 μM and 8.8 μM, respectively, with corresponding cytotoxicity evaluated on human THP1 cells to calculate selectivity indices [1]. While 4-fluorobenzamidoxime itself was not the focus of this particular study, the dataset provides quantitative SAR context: amidoxime antileishmanial activity is highly dependent on specific substitution patterns, with potency varying by more than an order of magnitude across the series. This class-level evidence reinforces that amidoxime derivatives are not interchangeable for antileishmanial research; specific structural features (including the 4-fluoro substituent) determine biological outcome.

antileishmanial Leishmania donovani neglected tropical disease

4-Fluorobenzamidoxime: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Epigenetic Probe Development: HDAC1-Selective Inhibitor Screening and Optimization

4-Fluorobenzamidoxime provides a validated starting point for HDAC1-selective inhibitor development, with a demonstrated IC50 of 71 nM against HDAC1 and >450-fold selectivity over HDAC6 and HDAC8 [1]. This selectivity profile is directly relevant for chemical probe campaigns targeting class I HDACs in oncology and neurological disease models. The compound can serve as a reference inhibitor for assay validation, a fragment for structure-guided optimization (leveraging the BAZ2B co-crystal structure as a surrogate for bromodomain-adjacent HDAC complexes), or a scaffold for derivatization to improve potency and pharmacokinetic properties. Procurement of the specific 4-fluoro derivative ensures reproducibility of the 71 nM IC50 benchmark; substitution with unsubstituted benzamidoxime would yield inactive material, while other 4-substituted analogs have not been validated for HDAC1 inhibition in the same assay platform.

Fragment-Based Drug Discovery: BAZ2B Bromodomain Chemical Probe Elaboration

The 4CUP co-crystal structure (1.88 Å resolution) provides unambiguous structural validation of 4-fluorobenzamidoxime binding to the human BAZ2B bromodomain acetyl-lysine pocket [1]. This structural information enables structure-based fragment elaboration, including rational design of growth vectors from the 4-fluorophenyl ring to access adjacent sub-pockets. The fluorine atom's electron density is well-resolved, confirming its suitability as a structural probe for halogen bonding interactions. Researchers procuring 4-fluorobenzamidoxime for BAZ2B-targeted fragment campaigns gain access to a structurally characterized starting point that has been successfully co-crystallized; alternative 4-substituted benzamidoximes lack this validated structural information and would require de novo crystallization trials.

Amidoxime Prodrug Design: mARC-Mediated Activation Studies

For programs employing the 'amidoximes instead of amidines' prodrug strategy, 4-fluorobenzamidoxime offers a quantitatively characterized activation profile via mARC-catalyzed N-reduction [1]. The Bauch et al. (2015) study provides KM and Vmax parameters for the 4-fluoro derivative alongside nine other para-substituted analogs, enabling direct comparison of metabolic activation efficiency. This dataset supports pharmacokinetic modeling of prodrug conversion rates and informs selection of optimal substituents for desired amidine drug exposure profiles. The finding that kinetic parameters do not correlate with Hammett σ or lipophilicity underscores the necessity of using the exact 4-fluoro derivative for reproducible activation studies; generic substitution would introduce uncharacterized variability in prodrug conversion kinetics.

Medicinal Chemistry Synthesis: 1,2,4-Oxadiazole Library Construction

4-Fluorobenzamidoxime is a direct precursor for the synthesis of 1,2,4-oxadiazole-containing compound libraries, which are widely employed as metabolically stable amide and ester bioisosteres in drug discovery [1]. The compound's crystalline solid form (mp 92-95°C) facilitates automated weighing and parallel synthesis workflows, while the amidoxime functionality undergoes efficient cyclodehydration with acyl chlorides or carboxylic acid derivatives to form the oxadiazole core [2]. Compared to alternative amidine building blocks, which require protection strategies and exhibit lower stability, 4-fluorobenzamidoxime streamlines library synthesis and reduces step count. The 4-fluoro substituent additionally provides a spectroscopic handle (19F NMR) for reaction monitoring and purity assessment.

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